molecular formula C22H15F2NO3S2 B2412616 5-((4-Fluorobenzyl)thio)-2-(4-fluorophenyl)-4-(phenylsulfonyl)oxazole CAS No. 850927-03-6

5-((4-Fluorobenzyl)thio)-2-(4-fluorophenyl)-4-(phenylsulfonyl)oxazole

Cat. No.: B2412616
CAS No.: 850927-03-6
M. Wt: 443.48
InChI Key: YSEWWPUUSXMJKN-UHFFFAOYSA-N
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Description

5-((4-Fluorobenzyl)thio)-2-(4-fluorophenyl)-4-(phenylsulfonyl)oxazole is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Fluorobenzyl)thio)-2-(4-fluorophenyl)-4-(phenylsulfonyl)oxazole typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the fluorobenzylthio and phenylsulfonyl groups. Common reagents used in these reactions include fluorobenzyl bromide, thiourea, and phenylsulfonyl chloride. Reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine or potassium carbonate.

Industrial Production Methods

Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors, and employing advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, often using halogenated reagents or strong acids/bases.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenated reagents, strong acids (e.g., hydrochloric acid), strong bases (e.g., sodium hydroxide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a reagent in various organic reactions.

Biology

In biological research, oxazole derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound could be investigated for similar applications.

Medicine

Medicinal chemistry research may explore this compound for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-((4-Fluorobenzyl)thio)-2-(4-fluorophenyl)-4-(phenylsulfonyl)oxazole would depend on its specific biological target. Generally, oxazole derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Benzylthio)-2-phenyl-4-(phenylsulfonyl)oxazole
  • 5-((4-Chlorobenzyl)thio)-2-(4-chlorophenyl)-4-(phenylsulfonyl)oxazole
  • 5-((4-Methylbenzyl)thio)-2-(4-methylphenyl)-4-(phenylsulfonyl)oxazole

Uniqueness

The presence of fluorine atoms in 5-((4-Fluorobenzyl)thio)-2-(4-fluorophenyl)-4-(phenylsulfonyl)oxazole may enhance its biological activity and stability compared to similar compounds. Fluorine can influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets.

Properties

IUPAC Name

4-(benzenesulfonyl)-2-(4-fluorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F2NO3S2/c23-17-10-6-15(7-11-17)14-29-22-21(30(26,27)19-4-2-1-3-5-19)25-20(28-22)16-8-12-18(24)13-9-16/h1-13H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSEWWPUUSXMJKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=C(C=C3)F)SCC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F2NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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